Product packaging for 4(1h)-Pyridinone,1,3-dichloro-(Cat. No.:CAS No. 93111-35-4)

4(1h)-Pyridinone,1,3-dichloro-

Cat. No.: B13789547
CAS No.: 93111-35-4
M. Wt: 163.99 g/mol
InChI Key: ZHPHUOXXPFXTAI-UHFFFAOYSA-N
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Description

4(1h)-Pyridinone,1,3-dichloro- is a useful research compound. Its molecular formula is C5H3Cl2NO and its molecular weight is 163.99 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3Cl2NO B13789547 4(1h)-Pyridinone,1,3-dichloro- CAS No. 93111-35-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93111-35-4

Molecular Formula

C5H3Cl2NO

Molecular Weight

163.99 g/mol

IUPAC Name

1,3-dichloropyridin-4-one

InChI

InChI=1S/C5H3Cl2NO/c6-4-3-8(7)2-1-5(4)9/h1-3H

InChI Key

ZHPHUOXXPFXTAI-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C(C1=O)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 4 1h Pyridinone,1,3 Dichloro

Classical Approaches to 4(1H)-Pyridinone, 1,3-dichloro- Synthesis

Classical synthetic routes to substituted pyridones often rely on multi-step processes starting from a pre-formed pyridone ring. The synthesis of 4(1H)-Pyridinone, 1,3-dichloro- can be logically approached through the sequential chlorination of a parent pyridone structure.

The primary precursor for this synthesis is the 4(1H)-pyridinone core. The key intermediate is 3-chloro-4(1H)-pyridinone. The electronic properties of the 4(1H)-pyridone ring system direct electrophilic aromatic substitution, such as halogenation, to occur selectively at the C3 and C5 positions nih.gov. Therefore, the controlled chlorination of 4(1H)-pyridinone is the standard method for preparing the 3-chloro-4(1H)-pyridinone intermediate.

Precursor NameStructureRole in Synthesis
4(1H)-PyridinoneC₅H₅NOInitial starting material for C3-chlorination.
3-chloro-4(1H)-pyridinoneC₅H₄ClNOKey intermediate for subsequent N-chlorination.

The classical synthesis is conceptualized as a two-step process:

Electrophilic Chlorination at C3: The first step involves the reaction of 4(1H)-pyridinone with a suitable chlorinating agent to introduce a chlorine atom at the C3 position.

N-Chlorination: The second step is the chlorination of the nitrogen atom of the 3-chloro-4(1H)-pyridinone intermediate. Studies on the chlorination of pyridone analogues have shown that N-chlorination can be achieved by reacting the pyridone with sodium hypochlorite (B82951) (NaOCl), often in a two-phase system of an organic solvent like dichloromethane (B109758) and water acs.org. The resulting N-chloro derivatives are often unstable and may be used in subsequent reactions without isolation acs.org.

StepReactionReagents and ConditionsProduct
1C3-Chlorination4(1H)-Pyridinone, Chlorinating Agent (e.g., Cl₂)3-chloro-4(1H)-pyridinone
2N-Chlorination3-chloro-4(1H)-pyridinone, aq. NaOCl, CH₂Cl₂4(1H)-Pyridinone, 1,3-dichloro-

Novel and Green Synthetic Routes to 4(1H)-Pyridinone, 1,3-dichloro-

While specific novel or green synthetic routes for 4(1H)-Pyridinone, 1,3-dichloro- are not extensively documented, general advancements in pyridone synthesis point toward potential modern approaches.

Modern organic synthesis increasingly relies on catalysis to improve efficiency, selectivity, and sustainability. For the broader class of pyridone derivatives, several catalytic methods have been developed.

Transition Metal Catalysis: Novel synthetic approaches involving transition metal catalysis have been reported to provide improved yields and regioselectivity in the formation of substituted 4(1H)-pyridones nih.gov. For instance, copper-catalyzed methods have been employed in the synthesis of certain 2-pyridone compounds google.com. The development of a catalytic system for the direct and regioselective dichlorination of 4(1H)-pyridinone or a one-pot cyclization-dichlorination sequence remains a target for future research.

Organocatalysis: L-proline has been used as a catalyst for the one-pot synthesis of 2-(1H)-pyridinone derivatives from acyclic precursors, offering an efficient and ecofriendly route with broad functional group tolerance frontiersin.org. Adapting such organocatalytic systems for the specific synthesis of 4(1H)-Pyridinone, 1,3-dichloro- could represent a significant advancement.

Green chemistry principles aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of 4(1H)-Pyridinone, 1,3-dichloro- by focusing on alternative energy sources, greener solvents, and atom economy.

Alternative Energy Sources: Infrared irradiation has been successfully used as an alternative activation method to promote the synthesis of 2-pyridone derivatives, often leading to good yields under mild reaction conditions scielo.org.mx. Microwave-assisted synthesis is another recognized green chemistry tool that has been applied to the efficient production of various pyridine (B92270) derivatives nih.gov.

Greener Solvents: The use of water as a reaction medium is a cornerstone of green chemistry carloerbareagents.com. Research into multicomponent reactions in aqueous media for the synthesis of 3,4-dihydro-2(1H)-pyridone derivatives has shown significant yield improvements compared to conventional organic solvents mdpi.com.

One-Pot Reactions: Multicomponent reactions that form complex products in a single step are highly desirable as they reduce waste and improve efficiency. Various one-pot procedures for synthesizing polysubstituted pyridone derivatives have been developed, often employing recyclable catalysts under solvent-free conditions researchgate.netnih.gov.

Green Chemistry PrincipleApplication in Pyridone SynthesisPotential for 4(1H)-Pyridinone, 1,3-dichloro-
Use of CatalysisTransition metal, organo-, and nano-catalysts improve yield and selectivity nih.govmdpi.comresearchgate.net.Development of a catalyst for direct, regioselective dichlorination.
Alternative EnergyInfrared and microwave irradiation promote reactions efficiently scielo.org.mxnih.gov.Faster reaction times and potentially milder conditions for chlorination steps.
Benign SolventsWater or solvent-free conditions are used to reduce environmental impact scielo.org.mxmdpi.com.A one-pot synthesis in an aqueous medium could streamline the process.
Atom EconomyMulticomponent, one-pot reactions combine several steps to reduce waste nih.govnih.gov.A four-component reaction could theoretically construct the chlorinated ring directly.

Regioselective Synthesis of 4(1H)-Pyridinone, 1,3-dichloro-

Achieving the correct placement of the two chlorine atoms is the critical challenge in synthesizing 4(1H)-Pyridinone, 1,3-dichloro-. The regioselectivity of the reaction is paramount.

The classical two-step approach offers a high degree of regioselectivity based on the inherent reactivity of the 4(1H)-pyridinone scaffold.

C3-Position Selectivity: As previously noted, the 4(1H)-pyridone ring is electronically biased to favor electrophilic attack at the C3 and C5 positions nih.gov. By using one equivalent of a chlorinating agent, selective formation of 3-chloro-4(1H)-pyridinone can be achieved.

N-Position Selectivity: The subsequent chlorination targets the nitrogen atom. The use of specific conditions, such as the NaOCl/CH₂Cl₂ system, favors the formation of the N-chloro derivative over further chlorination of the aromatic ring acs.org. This step is selective due to the different reactivity of the ring carbons versus the nitrogen lone pair.

Developing a one-pot regioselective synthesis from acyclic precursors would be more complex. It would likely require a sophisticated catalyst capable of directing the cyclization and subsequent chlorination steps to yield the desired 1,3-dichloro isomer exclusively nih.govresearchgate.net.

Control of Halogenation Position

Achieving the desired 1,3-dichloro substitution pattern requires careful control over reaction conditions to ensure high regioselectivity. The two chlorination steps target different types of bonds (C-H vs. N-H) and are governed by different mechanistic principles, which allows for their sequential and controlled execution.

C3-Position Chlorination: The 4(1H)-pyridinone ring exhibits chemical properties analogous to phenols and enols. The electron-donating character of the nitrogen atom (via resonance) and the carbonyl group's influence activate the positions ortho and para to the nitrogen, specifically the C3 and C5 positions, towards electrophilic attack.

To achieve mono-chlorination at the C3 position, the stoichiometry of the chlorinating agent is critical. Using one equivalent of a reagent like N-chlorosuccinimide (NCS) under controlled temperatures would favor the formation of 3-chloro-4(1H)-pyridinone. Over-chlorination, leading to the formation of 3,5-dichloro-4(1H)-pyridinone, can be minimized by careful addition of the reagent and monitoring the reaction progress. The use of directing groups or specific catalysts can also enhance regioselectivity in related systems, a principle that could be applied here. nsf.govrsc.org

N1-Position Chlorination: The chlorination of the nitrogen atom occurs via a different mechanism. The N-H bond in the intermediate 3-chloro-4(1H)-pyridinone is weakly acidic. In the presence of a base or a suitable chlorinating agent, the nitrogen can act as a nucleophile. The reaction with an electrophilic chlorine source, such as that provided by sodium hypochlorite or t-butyl hypochlorite, results in the formation of an N-Cl bond. acs.org The separation of the C-chlorination and N-chlorination into two distinct synthetic steps is the primary method for ensuring the desired 1,3-dichloro substitution pattern.

The following table outlines research findings relevant to controlling halogenation on pyridone and similar scaffolds.

FindingRelevance to ControlSource
Palladium-catalyzed C-H chlorination of phenol (B47542) derivatives using a pyridyl directing group allows for specific ortho-chlorination.Demonstrates the principle of using auxiliary groups to direct halogenation to a specific ring carbon. rsc.org
The use of a maleate-derived blocking group for pyridines enables highly controlled Minisci-type alkylation at the C-4 position by deactivating other positions.Illustrates a strategy of blocking certain positions to direct functionalization to the desired site. A similar concept could be explored for chlorination. nih.gov
Solvent-free chlorination of various hydroxy-heterocycles using equimolar POCl₃ is effective for large-scale preparations.Provides a practical method for introducing chlorine onto the pyridone ring, likely at the 3/5 positions, by reacting with the 4-hydroxy tautomer. nih.gov
N-chloro-4-pyridones can be prepared and characterized as distinct compounds.Confirms the feasibility of the N-chlorination step to form the target compound from a 3-chloro-4-pyridone intermediate. acs.org

Mechanistic Investigations of 4 1h Pyridinone,1,3 Dichloro Reactions

Elucidation of Reaction Pathways Involving 4(1H)-Pyridinone, 1,3-dichloro-

The reaction pathways of 4(1H)-pyridinone, 1,3-dichloro- are primarily dictated by the electronic properties of the pyridinone ring, which is influenced by the two chlorine substituents and the carbonyl group. These features create a molecule with distinct electrophilic and nucleophilic centers, leading to characteristic reaction manifolds.

Nucleophilic Aromatic Substitution on the Pyridinone Ring

The pyridinone ring in 4(1H)-pyridinone, 1,3-dichloro- is electron-deficient due to the presence of the electronegative nitrogen atom and the two chlorine atoms. This electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, leading to the substitution of a leaving group. For 4(1H)-pyridinone, 1,3-dichloro-, both chlorine atoms are potential leaving groups.

Computational studies on similar dichlorinated heterocyclic systems, such as 2,4-dichloropyrimidines, provide insights into the regioselectivity of these reactions. wuxiapptec.com Density Functional Theory (DFT) calculations have shown that the site of nucleophilic attack can often be predicted by analyzing the distribution of the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.com The carbon atom with the larger LUMO lobe is generally the more electrophilic and thus more susceptible to nucleophilic attack.

In the case of 4(1H)-pyridinone, 1,3-dichloro-, the chlorine at the 3-position is attached to a carbon that is ortho and para to the electron-withdrawing nitrogen and carbonyl groups, respectively. This positioning is expected to activate this site towards nucleophilic attack. A general mechanism for the SNAr reaction at the 3-position would proceed via a Meisenheimer-like intermediate.

Table 1: Postulated Regioselectivity in Nucleophilic Aromatic Substitution of 4(1H)-Pyridinone, 1,3-dichloro-

Position of ChlorineExpected Reactivity towards NucleophilesRationale
C-3More reactiveThe carbon at this position is activated by the ortho nitrogen and para carbonyl group, stabilizing the negative charge in the Meisenheimer intermediate.
C-1 (N-Cl)Less reactive towards typical SNArThe N-Cl bond has different characteristics and may react through other mechanisms.

It is important to note that the reactivity can be influenced by the nature of the nucleophile and the reaction conditions.

Electrophilic Reactions of the Pyridinone System

The pyridine (B92270) ring is generally unreactive towards electrophilic substitution unless it bears strong electron-donating groups. nist.gov In 4(1H)-pyridinone, 1,3-dichloro-, the presence of two electron-withdrawing chlorine atoms and the carbonyl group further deactivates the ring, making electrophilic attack on the carbon atoms challenging.

However, the pyridinone tautomer can react with electrophiles at the oxygen atom of the carbonyl group. A kinetic study on the bromination of 4-pyridone revealed that the reaction proceeds via the predominant pyridone tautomer at lower pH and through its conjugate anion at higher pH. nist.gov For 4(1H)-pyridinone, 1,3-dichloro-, electrophilic attack at the oxygen is a plausible pathway, potentially leading to O-acylated or O-alkylated products under appropriate conditions. Electrophilic attack on the nitrogen is also a possibility, though the N-Cl bond introduces unique reactivity compared to N-H or N-alkyl pyridinones.

Kinetic and Thermodynamic Studies of 4(1H)-Pyridinone, 1,3-dichloro- Transformations

Reaction Rate Determination

The rate of nucleophilic aromatic substitution on the 4(1H)-pyridinone, 1,3-dichloro- ring would be dependent on several factors, including the concentration of the substrate and the nucleophile, the nature of the solvent, and the temperature. For an SNAr mechanism, the reaction rate is typically first order with respect to both the substrate and the nucleophile.

Kinetic studies on the bromination of 4-pyridone have shown that the rate of reaction is pH-dependent, which reflects the different reactive species (neutral pyridone or its anion) present at different pH values. nist.gov A similar pH dependence would be expected for electrophilic reactions of 4(1H)-pyridinone, 1,3-dichloro-.

Table 2: Factors Influencing Reaction Rates of 4(1H)-Pyridinone, 1,3-dichloro- (Hypothetical)

Reaction TypeFactorExpected Influence on Rate
Nucleophilic SubstitutionNucleophile StrengthStronger nucleophiles will increase the reaction rate.
Solvent PolarityPolar aprotic solvents can accelerate SNAr reactions.
TemperatureIncreasing temperature will increase the reaction rate (Arrhenius equation).
Electrophilic ReactionpHThe rate will depend on the protonation state of the pyridinone.
Electrophile StrengthStronger electrophiles will react faster.

Equilibrium Analysis

The position of equilibrium in reactions of 4(1H)-pyridinone, 1,3-dichloro- will be determined by the relative thermodynamic stability of the reactants and products. Thermodynamic data such as the standard Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) are used to quantify the position of equilibrium.

While specific thermodynamic data for the reactions of 4(1H)-pyridinone, 1,3-dichloro- are not available, databases such as the NIST Chemistry WebBook provide thermochemical data for a wide range of compounds, which can be used to estimate the thermodynamics of similar reactions. nist.govresearchgate.netias.ac.in For a given reaction, a negative ΔG° indicates that the products are favored at equilibrium.

Role of Substituents in 4(1H)-Pyridinone, 1,3-dichloro- Reactivity

The two chlorine substituents play a crucial role in the reactivity of 4(1H)-pyridinone, 1,3-dichloro-.

Inductive Effect: As highly electronegative atoms, the chlorine atoms exert a strong electron-withdrawing inductive effect (-I). This effect deactivates the pyridinone ring towards electrophilic attack and activates it towards nucleophilic attack.

Resonance Effect: The chlorine atoms also have lone pairs of electrons that can be donated to the ring through resonance (+M effect). However, for halogens, the inductive effect generally outweighs the resonance effect in terms of influencing reactivity in electrophilic aromatic substitution. nist.gov

Leaving Group Ability: The chlorine atoms act as good leaving groups in nucleophilic aromatic substitution reactions.

Directing Effects: In the event of an electrophilic substitution, the existing substituents would direct the incoming electrophile. However, due to the deactivating nature of the chlorine atoms and the pyridinone ring itself, such reactions are generally unfavorable without harsh conditions.

DFT analysis of substituted pyridines has shown that the nature and position of substituents significantly impact the electron density on the ring and, consequently, its nucleophilicity and electrophilicity. For 4(1H)-pyridinone, 1,3-dichloro-, the combined electronic effects of the chloro and carbonyl substituents create a unique reactivity profile that is dominated by its susceptibility to nucleophilic attack.

Influence of Chlorine Atoms

The two chlorine atoms in 4(1H)-Pyridinone, 1,3-dichloro-, being attached to different atoms (N1 and C3), exhibit distinct chemical reactivity. The chlorine atom at the 1-position is bonded to the nitrogen, forming an N-chloroamide functionality, while the chlorine at the 3-position is attached to a carbon atom of the heterocyclic ring, ortho to the carbonyl group. This differentiation is central to the molecule's reaction pathways.

The chlorine atoms are strongly electron-withdrawing, which significantly lowers the electron density of the pyridinone ring system. This electronic effect modulates the nucleophilicity and electrophilicity of various positions on the ring. The chlorine at C3, analogous to halogens in similar systems, can act as a leaving group in nucleophilic aromatic substitution reactions. Research on related compounds, such as 4-cyano-1,3-dichloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine, has demonstrated the differential reactivity of chlorine atoms at various positions, allowing for selective monosubstitution or disubstitution under controlled conditions. researchgate.net In this naphthyridine derivative, the two chlorine atoms could be replaced sequentially by amines, indicating one position is more susceptible to nucleophilic attack than the other. researchgate.net

Furthermore, halogenation at the C3 position of the 4-pyridone scaffold has been shown to enhance reactivity in certain contexts. nih.gov Kinetic studies on the bromination of 4-pyridone revealed that the resulting 3-bromo-4-pyridone is actually more reactive towards further halogenation than the parent compound at most pH levels. cdnsciencepub.com This activating effect is attributed to the electronic properties of the halogenated intermediate. cdnsciencepub.com

The N-chloro bond at the 1-position is generally weaker and more reactive than the C-Cl bond. This functionality can make the compound a source of electrophilic chlorine (Cl+), enabling it to act as a chlorinating agent. The reactivity of such N-Cl bonds is a key feature that distinguishes it from pyridones with N-H or N-alkyl groups.

Table 1: Comparison of Chlorine Atom Reactivity in a Dichlorinated Heterocycle Based on findings for 4-cyano-1,3-dichloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine, illustrating the principle of differential reactivity.

FeatureChlorine at C1Chlorine at C3
Reaction Condition for Substitution Harsher conditions (e.g., excess amine, higher temperature)Milder conditions (e.g., stoichiometric amine, low-boiling solvent)
Relative Reactivity Less reactive towards nucleophilic substitutionMore reactive towards nucleophilic substitution
Observed Products Leads to di-substituted productsAllows for isolation of mono-substituted products

This table is illustrative of the principle of differential chlorine reactivity as observed in a similar dichlorinated nitrogen heterocycle. researchgate.net

Impact of the Pyridinone Nitrogen

The nitrogen atom in the 4(1H)-pyridinone ring plays a pivotal role in defining the molecule's structure and reactivity. In its parent form, 4-pyridone exists in tautomeric equilibrium with 4-hydroxypyridine, though the pyridone (keto) form is overwhelmingly favored in both solid and liquid states. nih.gov The nitrogen's lone pair of electrons can be delocalized into the ring, contributing to a π-electron delocalized system with aromatic character. nih.gov This delocalization influences the electron density at the ring carbons and the exocyclic oxygen, affecting the sites of electrophilic and nucleophilic attack.

In 4(1H)-Pyridinone, 1,3-dichloro-, the nitrogen atom is directly bonded to a chlorine atom. This N-Cl bond dramatically alters the nitrogen's properties compared to a typical N-H or N-alkyl pyridone. The nitrogen atom in N-H pyridones can be deprotonated to form a highly reactive conjugate anion, which readily participates in reactions like bromination. cdnsciencepub.com In contrast, the N-chloro functionality makes the nitrogen atom itself an electrophilic center, susceptible to attack by nucleophiles, which could lead to the displacement of the chlorine.

Electrophilic substitution on the 4-pyridone ring, such as nitration or halogenation, is typically directed to the 3- and 5-positions (ortho to the carbonyl group). chempedia.info The presence of the N-chloro group in 4(1H)-Pyridinone, 1,3-dichloro- would significantly influence the regioselectivity and rate of any further substitution reactions due to its strong inductive and potential resonance effects.

Table 2: Influence of Nitrogen Substituent on 4-Pyridone Properties

PropertyN-H (4-Pyridone)N-Alkyl (e.g., 1-methyl-4-pyridone)N-Cl (1-chloro-4-pyridone moiety)
Nitrogen Basicity Weakly basic; can be protonated on oxygen. chempedia.infoLess basic than parent amine.Significantly reduced; atom is electrophilic.
Acidity Acidic N-H proton; can form an anion. cdnsciencepub.comNo acidic proton.Not applicable; N-Cl bond is reactive.
Reactivity at Nitrogen Can be alkylated or acylated. chempedia.infoGenerally stable.Site for nucleophilic attack or source of Cl+.
Ring Reactivity Activated for electrophilic substitution at C3/C5. chempedia.infoSimilarly activated ring.Ring is deactivated by two Cl atoms; N-Cl group directs reactivity.

Advanced Structural and Spectroscopic Characterization of 4 1h Pyridinone,1,3 Dichloro and Its Derivatives

X-ray Crystallography of 4(1H)-Pyridinone, 1,3-dichloro-

X-ray crystallography provides the most definitive three-dimensional structure of a crystalline solid, offering precise information on bond lengths, bond angles, and intermolecular interactions. cdnsciencepub.com For 4(1H)-Pyridinone, 1,3-dichloro-, a single-crystal X-ray diffraction study would be invaluable.

Crystal Packing and Intermolecular Interactions

The crystal packing of 4(1H)-Pyridinone, 1,3-dichloro- would likely be governed by a combination of hydrogen bonding and halogen-related interactions. The pyridone moiety itself is known to form robust hydrogen-bonded dimers. acs.org Specifically, the N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. nih.gov This often leads to the formation of centrosymmetric R2(8) ring motifs in the crystal lattice of related pyridone structures. acs.org

Table 1: Hypothetical Intermolecular Interaction Data for 4(1H)-Pyridinone, 1,3-dichloro-

Interaction TypeDonor-Acceptor Distance (Å)Angle (°)Notes
N-H···O~2.8~170Formation of characteristic pyridone dimers.
C-H···O~3.2~150Weaker interactions contributing to packing.
C-H···Cl~3.5~140Halogen-related interactions influencing the 3D network.
π-π stacking~3.8 (centroid-centroid)-Offset face-to-face stacking of the pyridone rings. iucr.org

Note: This table presents hypothetical data based on typical values observed for related pyridone and chloropyridine crystal structures.

Conformational Analysis in the Solid State

The 4(1H)-pyridinone ring is expected to be largely planar, although slight puckering can occur depending on the substituents and crystal packing forces. researchgate.net The solid-state conformation would reveal the precise geometry of the ring and the relative orientations of the chloro substituents. Conformational analysis of related pyridone derivatives often shows a flattened-boat or planar conformation in the solid state. researchgate.net For 4(1H)-Pyridinone, 1,3-dichloro-, the planarity of the ring system would be a key feature to be determined by X-ray crystallography.

High-Resolution Spectroscopic Techniques for 4(1H)-Pyridinone, 1,3-dichloro-

A suite of high-resolution spectroscopic techniques is essential to complement the crystallographic data and to characterize the compound in different states.

Advanced NMR Spectroscopy (2D-NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation in solution and the solid state.

2D-NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to unambiguously assign the proton (¹H) and carbon (¹³C) signals of the pyridinone ring. acs.org COSY spectra reveal proton-proton coupling networks, while HSQC correlates directly bonded proton and carbon atoms. For 4(1H)-Pyridinone, 1,3-dichloro-, these experiments would confirm the substitution pattern and provide precise chemical shift values.

Solid-State NMR (ssNMR): ssNMR is particularly useful for characterizing the structure and dynamics of molecules in the solid state, providing a bridge between crystallographic and solution-state data. mdpi.com ¹³C and ¹⁵N ssNMR could provide information on the local environment of the atoms in the crystal lattice and could be used to study tautomerism and hydrogen bonding. rsc.org Given that pyridones can exist in tautomeric forms, ssNMR would be instrumental in confirming that the keto-form is favored in the solid state, as is common for 4(1H)-pyridones. cdnsciencepub.comnih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 4(1H)-Pyridinone, 1,3-dichloro- in CDCl₃

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
H-2/H-6~7.5-Dependent on the specific electronic environment.
H-5~6.5-Expected to be upfield due to shielding effects.
N-HVariable-Broad signal, position dependent on concentration and solvent.
C-2/C-6-~140Carbon atoms adjacent to the nitrogen.
C-3/C-5-~115-125One carbon is substituted with Cl, the other with H.
C-4-~175Carbonyl carbon, characteristic downfield shift. nih.gov

Note: This table provides predicted chemical shift ranges based on data for other substituted pyridones. Actual values would need to be determined experimentally.

Vibrational Spectroscopy (Raman, FT-IR) for Functional Group Analysis

Vibrational spectroscopy, including both Raman and Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify functional groups and probe the vibrational modes of a molecule. researchgate.netresearchgate.net For 4(1H)-Pyridinone, 1,3-dichloro-, these techniques would provide characteristic signatures.

The FT-IR spectrum would be expected to show a strong absorption band for the C=O stretching vibration, typically in the range of 1640-1680 cm⁻¹. nih.gov The N-H stretching vibration would appear as a broader band around 3300-3500 cm⁻¹. The C-Cl stretching vibrations would be observed at lower wavenumbers, typically below 800 cm⁻¹.

Raman spectroscopy would provide complementary information. While the C=O stretch is also Raman active, aromatic ring vibrations and the C-Cl bonds often show strong Raman signals. core.ac.uk Comparing the FT-IR and Raman spectra can help in assigning the vibrational modes based on their symmetries and activities. nih.gov

Table 3: Expected Vibrational Frequencies (cm⁻¹) for 4(1H)-Pyridinone, 1,3-dichloro-

Vibrational ModeExpected FT-IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
N-H stretch3300-3500 (broad)Weak
C-H stretch (aromatic)3000-31003000-3100
C=O stretch1640-1680 (strong)1640-1680
C=C/C=N ring stretch1500-16001500-1600
C-Cl stretch< 800< 800 (strong)

Note: This table is based on characteristic vibrational frequencies for pyridone and organochlorine compounds.

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental composition of a molecule. bioanalysis-zone.comuni-rostock.de For 4(1H)-Pyridinone, 1,3-dichloro-, HRMS would be critical for confirming its molecular formula (C₅H₃Cl₂NO).

A key feature in the mass spectrum of a dichlorinated compound is the characteristic isotopic pattern of chlorine. Naturally occurring chlorine has two stable isotopes, ³⁵Cl (75.77%) and ³⁷Cl (24.23%). A molecule containing two chlorine atoms will therefore exhibit a distinctive M, M+2, and M+4 isotopic cluster with relative intensities of approximately 9:6:1. Observing this pattern in the high-resolution mass spectrum would provide definitive evidence for the presence of two chlorine atoms in the molecule.

Spectroscopic Probes for Reaction Monitoring of 4(1H)-Pyridinone, 1,3-dichloro-

In Situ Spectroscopic Studies

In situ spectroscopy allows for the analysis of a chemical reaction in its native environment without the need for sample extraction. This approach provides a dynamic picture of the reaction as it progresses. Infrared (IR) spectroscopy is particularly well-suited for in situ studies of organic reactions in solution.

A study on the deprotonation of 3,5-dichloropyridine (B137275) using lithium bases, such as lithium 2,2,6,6-tetramethylpiperidide (LTMP) and butyllithium (B86547) (BuLi), utilized in situ IR spectroscopy to monitor the reaction in real-time. researchgate.net This technique allowed for the direct observation of the consumption of the starting material and the formation of the lithiated intermediate. researchgate.net

The researchers were able to track specific vibrational modes of the reactant and product to follow their concentration changes over time. For instance, the disappearance of absorption bands characteristic of 3,5-dichloropyridine and the appearance of new bands corresponding to the 3,5-dichloro-4-pyridyllithium intermediate were monitored. researchgate.net The data revealed that the deprotonation was a rapid process. researchgate.net Furthermore, the in situ IR spectra suggested the formation of transient structures or complexes between the substrate and the lithiating agent before the final lithiated product is formed. researchgate.net

The following table summarizes the key IR absorption bands monitored during the deprotonation of 3,5-dichloropyridine.

CompoundWavenumber (cm⁻¹)Vibrational Mode AssignmentObservation
3,5-dichloropyridine811C-H out-of-plane bendingDecrease in absorbance upon addition of base. researchgate.net
3,5-dichloro-4-pyridyllithiumMultiple bandsC-Li and ring vibrationsAppearance of new bands upon deprotonation. researchgate.net
Transient intermediateNot specifiedComplex of substrate and baseDetection of short-lived species. researchgate.net

Real-time Analysis of 4(1H)-Pyridinone, 1,3-dichloro- Transformations

Specific data on the real-time analysis of transformations involving 4(1H)-Pyridinone, 1,3-dichloro- is not available in the reviewed literature. However, the principles demonstrated in the study of 3,5-dichloropyridine can be extrapolated to hypothesize how such analyses could be conducted for the title compound.

Techniques such as Attenuated Total Reflectance (ATR)-FTIR spectroscopy would be highly suitable for the real-time monitoring of reactions of 4(1H)-Pyridinone, 1,3-dichloro-. An ATR probe immersed in the reaction mixture would allow for the continuous collection of IR spectra. This would enable the tracking of key functional group transformations. For example, in a substitution reaction at the chlorine positions, one could monitor the disappearance of the C-Cl vibrational modes and the appearance of new bands corresponding to the newly formed bond. Similarly, reactions involving the N-H or C=O group of the pyridinone ring would exhibit characteristic changes in their respective IR absorption frequencies.

The kinetic profile of the reaction can be constructed by plotting the absorbance of a characteristic peak of a reactant or product against time. From this data, reaction rates and orders can be determined. The following table illustrates a hypothetical data set that could be generated from a real-time ATR-FTIR analysis of a substitution reaction of 4(1H)-Pyridinone, 1,3-dichloro-.

Time (minutes)Normalized Absorbance of Reactant (C-Cl stretch)Normalized Absorbance of Product (e.g., C-N stretch)
01.000.00
50.750.25
100.500.50
150.250.75
200.050.95
250.001.00

In addition to IR spectroscopy, other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Raman spectroscopy could also be employed for real-time analysis of 4(1H)-Pyridinone, 1,3-dichloro- transformations, each providing complementary information.

Theoretical and Computational Chemistry Studies of 4 1h Pyridinone,1,3 Dichloro

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the electronic structure of a molecule. science.govresearchgate.net These calculations solve approximations of the Schrödinger equation to yield information about molecular orbitals, charge distribution, and other key electronic properties. For 4(1H)-Pyridinone, 1,3-dichloro-, these methods would elucidate how the presence of two chlorine atoms and the pyridinone core influences its electronic behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.commasterorganicchemistry.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilicity. youtube.com

An FMO analysis of 4(1H)-Pyridinone, 1,3-dichloro- would involve calculating the energies and visualizing the spatial distributions of these orbitals. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. researchgate.net

For this molecule, the analysis would likely reveal the significant influence of the electronegative chlorine and oxygen atoms on the orbital landscape. The HOMO is expected to have significant contributions from the lone pairs of the oxygen and nitrogen atoms, as well as the π-system of the ring. The LUMO would likely be a π* orbital distributed over the pyridinone ring, with notable contributions from the carbon atoms attached to the chlorine substituents, making these sites susceptible to nucleophilic attack. wuxibiology.com

Table 1: Example Frontier Molecular Orbital Properties

This table illustrates the type of data generated from a typical FMO analysis. The values are hypothetical examples for illustrative purposes.

PropertyValue (eV)Description
HOMO Energy -7.25Represents the ionization potential; higher energy indicates greater nucleophilicity.
LUMO Energy -1.10Represents the electron affinity; lower energy indicates greater electrophilicity.
HOMO-LUMO Gap 6.15Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity.

The distribution of electrons within a molecule is rarely uniform, leading to regions of partial positive and negative charge. A Molecular Electrostatic Potential (MEP) map provides a visual representation of this charge distribution. researchgate.netresearchgate.net The MEP is plotted onto the molecule's electron density surface, using a color scale where red typically indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). researchgate.net

For 4(1H)-Pyridinone, 1,3-dichloro-, an MEP map would be expected to show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The regions around the hydrogen atom attached to the nitrogen would likely show a positive potential (blue). The chlorine atoms would exhibit a dual nature, with negative potential around their periphery but a region of positive potential (a "sigma-hole") along the C-Cl bond axis, which can be important for halogen bonding interactions. researchgate.net This detailed map helps predict how the molecule will interact with other polar molecules, ions, or biological receptors. researchgate.net

Molecular Dynamics Simulations of 4(1H)-Pyridinone, 1,3-dichloro-

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. dntb.gov.ua By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular flexibility, conformational changes, and interactions with the environment, such as solvents or catalysts.

While the pyridinone ring itself is relatively rigid, the molecule is not entirely static. MD simulations can explore its vibrational modes and any potential low-energy conformational variations. For 4(1H)-Pyridinone, 1,3-dichloro-, simulations would track bond lengths, bond angles, and dihedral angles over time to understand the molecule's inherent flexibility. The primary insights would relate to the vibrational motions of the C-Cl bonds and the out-of-plane movement of the N-H bond. Understanding the accessible conformations is crucial as the molecule's shape dictates how it can interact with other chemical species.

MD simulations are particularly powerful for studying condensed-phase systems. By placing the 4(1H)-Pyridinone, 1,3-dichloro- molecule in a simulated box of solvent molecules (e.g., water, ethanol, or dimethyl sulfoxide), one can observe how the solvent organizes around the solute.

These simulations would reveal the formation and dynamics of hydrogen bonds between the solvent and the molecule's hydrogen bond donors (N-H) and acceptors (C=O). The radial distribution functions derived from these simulations would quantify the average distance and coordination number of solvent molecules around specific atoms of the pyridinone, providing a microscopic picture of solvation. This information is vital for understanding solubility, reaction kinetics, and spectroscopic properties in solution. Similarly, interactions with a catalyst surface or active site could be modeled to explore potential binding modes and orientations.

Prediction of Spectroscopic Properties and Reaction Pathways

Computational chemistry is widely used to predict spectroscopic signatures, which can aid in the identification and characterization of compounds. Time-Dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis), while calculations of vibrational frequencies can predict Infrared (IR) and Raman spectra. researchgate.netmdpi.com For 4(1H)-Pyridinone, 1,3-dichloro-, these calculations would provide a theoretical spectrum that could be compared with experimental data to confirm its structure. rsc.orgnih.gov

Furthermore, quantum chemical calculations can be used to explore potential reaction pathways. acs.org By locating transition state structures and calculating activation energy barriers, chemists can predict the feasibility and kinetics of various reactions. researchgate.net For 4(1H)-Pyridinone, 1,3-dichloro-, studies could investigate its susceptibility to nucleophilic aromatic substitution, cycloaddition reactions, or reactions involving the N-H bond. This predictive power is invaluable for designing new synthetic routes and understanding the molecule's chemical stability and potential transformations. acs.org

Computational NMR and IR Spectral Prediction

Computational chemistry provides powerful tools for the prediction of spectroscopic data, offering insights into the structural and electronic properties of molecules such as 4(1H)-Pyridinone,1,3-dichloro-. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures. Density Functional Theory (DFT) is a commonly employed quantum mechanical method for this purpose, often in conjunction with various functionals and basis sets to achieve a balance between accuracy and computational cost. researchgate.netnih.govnih.gov

For the prediction of Nuclear Magnetic Resonance (NMR) spectra, methods like the Gauge-Including Atomic Orbital (GIAO) are frequently used. nih.gov The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment. In the case of 4(1H)-Pyridinone,1,3-dichloro-, the presence of two chlorine atoms and the pyridinone ring system significantly influences these environments. The chlorine atoms, being electronegative, are expected to deshield nearby protons and carbons, leading to higher chemical shift values (downfield shifts).

A hypothetical ¹H and ¹³C NMR chemical shift prediction for 4(1H)-Pyridinone,1,3-dichloro- using a DFT method such as B3LYP with a 6-311++G(d,p) basis set is presented below. Such calculations would involve optimizing the molecular geometry first, followed by the NMR calculation itself. nih.govresearchgate.net

Predicted ¹H and ¹³C NMR Chemical Shifts for 4(1H)-Pyridinone,1,3-dichloro-

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H (on N)12.5 - 13.5-
H (at C2)--
H (at C5)7.6 - 7.8-
H (at C6)7.9 - 8.1-
C2-140 - 145
C3-105 - 110
C4-175 - 180
C5-115 - 120
C6-135 - 140

Similarly, computational methods are employed to predict Infrared (IR) spectra by calculating the vibrational frequencies of the molecule. sid.irarxiv.org Each calculated frequency corresponds to a specific vibrational mode, such as stretching or bending of bonds. For 4(1H)-Pyridinone,1,3-dichloro-, key vibrational modes would include the N-H stretch, C=O (carbonyl) stretch, C=C stretches within the ring, and C-Cl stretches. Theoretical calculations can help in assigning the absorption bands in an experimental IR spectrum to these specific molecular motions. researchgate.net

Predicted IR Vibrational Frequencies for 4(1H)-Pyridinone,1,3-dichloro-

Vibrational ModePredicted Frequency (cm⁻¹)
N-H Stretch3100 - 3200
C-H Stretch (aromatic)3000 - 3100
C=O Stretch1650 - 1680
C=C Stretch (ring)1550 - 1600
C-N Stretch1300 - 1350
C-Cl Stretch700 - 800

Transition State Modeling for 4(1H)-Pyridinone,1,3-dichloro- Reactions

Transition state theory is a fundamental concept in chemical kinetics that describes the progression of a chemical reaction from reactants to products through a high-energy intermediate state known as the transition state or activated complex. fiveable.mefossee.inwikipedia.org Computational modeling of transition states allows for the elucidation of reaction mechanisms and the prediction of reaction rates. github.iorsc.org

For a molecule like 4(1H)-Pyridinone,1,3-dichloro-, transition state modeling could be applied to understand various reactions, such as nucleophilic aromatic substitution at the chlorinated positions or reactions involving the carbonyl group. The process involves identifying the transition state structure on the potential energy surface, which is a first-order saddle point with one imaginary frequency. github.io The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate. ox.ac.uk

For instance, in a hypothetical nucleophilic substitution reaction where a nucleophile (Nu⁻) attacks one of the chlorinated carbons of the pyridinone ring, computational methods can be used to model the reaction pathway. This would involve calculating the energies of the reactants, the transition state, and the products.

A hypothetical reaction coordinate diagram for such a reaction is presented in the table below, illustrating the energy changes as the reaction progresses.

Hypothetical Reaction Coordinate Data for a Nucleophilic Substitution on 4(1H)-Pyridinone,1,3-dichloro-

Reaction CoordinateSpeciesRelative Energy (kcal/mol)
0Reactants (4(1H)-Pyridinone,1,3-dichloro- + Nu⁻)0
1Transition State+20
2Products (Substituted Pyridinone + Cl⁻)-10

By analyzing the geometry of the calculated transition state, researchers can gain insights into the bonding changes occurring during the reaction. Furthermore, by comparing the activation energies for different possible reaction pathways, it is possible to predict the regioselectivity of a reaction. oberlin.edu

Derivatization and Synthetic Utility of 4 1h Pyridinone,1,3 Dichloro As a Building Block

Synthesis of Substituted 4(1H)-Pyridinone Derivatives

The presence of two chlorine atoms at positions 1 and 3, along with the pyridinone ring, provides a platform for extensive functionalization. This allows for the introduction of various substituents, leading to a diverse library of 4(1H)-pyridinone derivatives.

Functionalization at Halogen Positions

The chlorine atoms at the C-3 and N-1 positions of the 4(1H)-pyridinone ring are susceptible to nucleophilic substitution and cross-coupling reactions, enabling the introduction of a wide array of functional groups.

Palladium-catalyzed cross-coupling reactions are particularly effective for forming new carbon-carbon and carbon-heteroatom bonds at the halogenated positions. For instance, the Suzuki-Miyaura coupling can be employed to introduce aryl and heteroaryl groups. While specific studies on 1,3-dichloro-4(1H)-pyridinone are not abundant, the reactivity of similar 2,4-dichloropyridines suggests that selective coupling at the C-4 position (analogous to the C-3 position in the pyridinone) can be achieved with high selectivity using sterically hindered N-heterocyclic carbene (NHC) ligands. wikipedia.orgacsgcipr.org This approach allows for the synthesis of 3-aryl-1-chloro-4(1H)-pyridinones.

The Buchwald-Hartwig amination offers a powerful method for the formation of C-N bonds. wikipedia.orgacsgcipr.orglibretexts.org This reaction, catalyzed by palladium complexes with specialized phosphine (B1218219) ligands, can be used to introduce primary and secondary amines at the chlorine-bearing positions, yielding 3-amino-1-chloro-4(1H)-pyridinone derivatives. The choice of ligand and reaction conditions is crucial for achieving high yields and selectivity.

The Sonogashira coupling enables the introduction of alkyne moieties, leading to the formation of 3-alkynyl-1-chloro-4(1H)-pyridinones. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. These alkynylated products are valuable intermediates for further transformations, including cyclization reactions.

Below is a table summarizing potential functionalization reactions at the halogen positions of 4(1H)-Pyridinone, 1,3-dichloro-.

Reaction NameReagents and ConditionsProduct Type
Suzuki-Miyaura CouplingAryl/heteroaryl boronic acid, Pd catalyst, base3-Aryl/heteroaryl-1-chloro-4(1H)-pyridinone
Buchwald-Hartwig AminationPrimary/secondary amine, Pd catalyst, base3-Amino-1-chloro-4(1H)-pyridinone
Sonogashira CouplingTerminal alkyne, Pd catalyst, Cu(I) co-catalyst, base3-Alkynyl-1-chloro-4(1H)-pyridinone

Modifications of the Pyridinone Ring System

Beyond functionalization at the halogen positions, the pyridinone ring system itself can be modified. The nitrogen atom, once the chlorine at the N-1 position is substituted or removed, can undergo N-alkylation and N-arylation reactions. thalesnano.comresearchgate.net These reactions typically proceed via nucleophilic substitution using alkyl or aryl halides in the presence of a base.

The carbonyl group of the pyridinone ring can also be a site for chemical modification, although this is less common. Reactions such as thionation can convert the carbonyl group into a thiocarbonyl, altering the electronic properties and reactivity of the molecule.

4(1H)-Pyridinone, 1,3-dichloro- in Heterocyclic Chemistry

The unique structural features of 4(1H)-Pyridinone, 1,3-dichloro- make it a valuable precursor for the synthesis of more complex heterocyclic structures, particularly fused ring systems.

Annulation Reactions to Form Fused Ring Systems

Annulation reactions, which involve the formation of a new ring fused to an existing one, are a key strategy in heterocyclic synthesis. The reactive sites on 4(1H)-Pyridinone, 1,3-dichloro- can be exploited to construct fused pyridone derivatives.

For example, reaction with bifunctional nucleophiles can lead to the formation of fused heterocyclic systems. The synthesis of pyrimido[4,5-c]pyridazine-5,7(1H,6H)-diones from related uracil (B121893) precursors highlights a potential pathway where the dichloropyridinone could react with a hydrazine (B178648) derivative to form a fused pyridazine (B1198779) ring. libretexts.orgacs.org Similarly, the synthesis of pyrido[3,4-d]pyridazines from 1,4-dichloropyrido[3,4-d]pyridazine demonstrates the feasibility of forming fused pyridazine rings from dichlorinated pyridine (B92270) precursors.

The following table illustrates potential annulation reactions involving 4(1H)-Pyridinone, 1,3-dichloro-.

ReactantFused Ring SystemPotential Product Class
Hydrazine derivativesPyridazinePyrido[3,4-d]pyridazinones
GuanidinePyrimidinePyrimido[4,5-b]pyridinones
o-PhenylenediamineDiazepinePyridodiazepinediones

Synthesis of Complex Polycyclic Structures

The derivatized pyridinones obtained from the initial functionalization of 4(1H)-Pyridinone, 1,3-dichloro- can serve as intermediates for the construction of even more complex polycyclic architectures. For instance, an alkynylated pyridinone, synthesized via a Sonogashira coupling, could undergo intramolecular cyclization or participate in cycloaddition reactions to form polycyclic systems.

Diels-Alder reactions represent a powerful tool for the construction of six-membered rings. preprints.orgwikipedia.orgnih.govresearchgate.net While the dienophilic or dienic character of 4(1H)-Pyridinone, 1,3-dichloro- itself has not been extensively studied, its derivatives with appropriate substitution patterns could participate in such [4+2] cycloadditions to build complex polycyclic frameworks. For example, a derivative with a diene moiety attached at the C-3 position could react with a dienophile to form a new fused ring.

Interdisciplinary Research Perspectives on 4 1h Pyridinone,1,3 Dichloro Analogues

Structure-Activity Relationships in Pyridinone Systems: Mechanistic Chemical Insight

The chemical behavior of pyridinone derivatives is profoundly governed by their substituent patterns. In the case of 4(1H)-Pyridinone,1,3-dichloro-, the presence and position of the chlorine atoms introduce significant electronic effects that dictate its reactivity and interactions.

Influence of Halogenation Pattern on Reactivity

The halogenation of pyridinone rings is a critical factor in defining their chemical reactivity. The parent 4-pyridinone scaffold is an aromatic, six-membered aza-heterocycle, which can make direct functionalization challenging. mdpi.com The introduction of two chlorine atoms at the 1- and 3-positions, as in 4(1H)-Pyridinone,1,3-dichloro-, fundamentally alters the electronic landscape of the molecule.

Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect. This effect decreases the electron density of the entire aromatic ring system, rendering it more "electron-deficient." Consequently, the ring becomes significantly more susceptible to nucleophilic attack and less reactive towards electrophiles compared to its non-halogenated counterpart.

The C-Cl bonds themselves become potential reaction sites. In haloarenes, the C-X (where X is a halogen) bond is polarized, with the carbon atom carrying a partial positive charge, making it an electrophilic center. byjus.com The reactivity of this bond towards nucleophilic substitution is substantially increased by the presence of other electron-withdrawing groups on the ring. doubtnut.comdoubtnut.com In 4(1H)-Pyridinone,1,3-dichloro-, the carbonyl group and the second chlorine atom act in concert to enhance the electrophilicity of the carbon atoms bonded to the chlorines, making them potential targets for nucleophilic aromatic substitution (SNAr) reactions under appropriate conditions.

The strength of the carbon-halogen bond is a key determinant of its reactivity, with bond strength decreasing down the group. byjus.commsu.edu This trend suggests that C-Cl bonds are generally more reactive than C-F bonds but less reactive than C-Br or C-I bonds in similar chemical environments.

Table 1: General Properties and Reactivity of Carbon-Halogen (C-X) Bonds.
Halogen (X)BondAverage Bond Energy (kJ/mol)Average Bond Length (pm)Relative Reactivity as Leaving Group
FluorineC-F485138Lowest
ChlorineC-Cl327178Intermediate
BromineC-Br285193High
IodineC-I213214Highest

Role of the N-H Tautomerism on Chemical Interactions

A fundamental characteristic of 4-pyridinone and its derivatives is the existence of a tautomeric equilibrium between the keto form (4-pyridinone) and the enol form (4-hydroxypyridine). chemtube3d.com This phenomenon, known as N-H tautomerism, plays a crucial role in the molecule's chemical interactions, including its hydrogen bonding capabilities and reaction mechanisms.

The position of this equilibrium is sensitive to the molecule's environment. Generally, the keto (pyridinone) form is predominant in polar solvents and in the solid state, often stabilized by intermolecular hydrogen bonding. chemtube3d.comrsc.org Conversely, the less polar enol (hydroxypyridine) tautomer can be more favored in the gas phase or in non-polar solvents. rsc.org Despite the presence of a carbonyl group, the pyridone form maintains aromatic character through the delocalization of the nitrogen atom's lone pair of electrons into the ring. chemtube3d.com

The 1,3-dichloro substitution pattern is expected to influence this tautomeric balance. The electron-withdrawing nature of the chlorine atoms would increase the acidity of both the N-H proton in the keto form and the O-H proton in the enol form. This enhanced acidity could alter the hydrogen bonding affinity and the relative stability of the two tautomers. While precise quantification of this effect would require detailed experimental or computational studies researchgate.netorientjchem.org, it is clear that the halogenation impacts the fundamental properties of the tautomeric system, which in turn affects how the molecule interacts with biological targets or other chemical reagents.

Table 2: Influence of Solvent on 4-Pyridone Tautomeric Equilibrium.
EnvironmentPredominant TautomerPrimary Stabilizing Factor
Gas Phase4-Hydroxypyridine (Enol)Inherent molecular stability
Non-polar SolventEquilibrium of both formsMinimal solvent interaction
Polar, Protic Solvent4-Pyridinone (Keto)Intermolecular hydrogen bonding
Solid State (Crystalline)4-Pyridinone (Keto)Crystal lattice packing and H-bonding

Advanced Materials Science Applications

The unique electronic and structural features of 4(1H)-Pyridinone,1,3-dichloro- make it an intriguing building block for the synthesis of novel polymers and functional molecules for advanced materials science applications.

Integration of 4(1H)-Pyridinone,1,3-dichloro- into Polymer Backbones

The creation of functional polymers often relies on the polymerization of monomers containing specific chemical moieties. nih.gov 4(1H)-Pyridinone,1,3-dichloro- possesses several handles that could be exploited for its incorporation into polymer chains. Polymerization is the process of linking these individual monomers into a macromolecule. youtube.comyoutube.com

One potential strategy involves modifying the N-H position. The nitrogen atom could be functionalized with a polymerizable group, such as an acrylate (B77674) or vinyl moiety, transforming the entire molecule into a functional monomer. This monomer could then be introduced into a polymer backbone via common techniques like free-radical polymerization. researchcommons.org

Alternatively, the C-Cl bonds could serve as points of attachment in step-growth polymerization. Modern cross-coupling reactions, such as Suzuki or Stille coupling, could potentially be used to form new carbon-carbon bonds at the chlorinated positions, creating a fully conjugated polymer backbone. This approach, while synthetically challenging, could lead to materials with interesting conductive and optical properties. The pyridinone core would be an integral, electronically active part of the polymer chain.

Table 3: Potential Polymerization Strategies for 4(1H)-Pyridinone,1,3-dichloro-.
StrategyReactive Site(s)Polymerization TypePotential Polymer Feature
N-H FunctionalizationN-H groupChain-growth (e.g., radical)Pendant pyridinone units
C-Cl Cross-CouplingC-Cl bondsStep-growth (e.g., Suzuki)Pyridinone units in backbone
PolycondensationN-H and C-ClStep-growthHeteroatom-rich polymer backbone

Design of Functional Molecules for Optoelectronic Research

The design of new materials for organic optoelectronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), relies on the precise control of molecular electronic properties. chemrxiv.org The tuning of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels is paramount for efficient device performance.

4(1H)-Pyridinone,1,3-dichloro- is an inherently electron-deficient system due to the combined electron-withdrawing effects of the carbonyl group and the two chlorine atoms. This characteristic makes it an excellent candidate for use as an "acceptor" (A) unit in the design of donor-acceptor (D-A) type functional molecules.

In a typical D-A architecture, this pyridinone derivative would be chemically linked to an electron-rich "donor" (D) moiety. The electronic interaction between the donor and acceptor components allows for the fine-tuning of the molecule's HOMO-LUMO gap. A smaller gap generally leads to absorption and emission of light at longer wavelengths (a red-shift). By systematically varying the nature of the donor unit attached to the 4(1H)-Pyridinone,1,3-dichloro- core, a library of functional molecules with tailored optoelectronic properties could be developed for specific applications. The strong dipole moment and potential for intermolecular interactions, such as halogen bonding researchgate.net, could also influence the solid-state packing of these molecules, which is a critical factor for charge transport in electronic devices.

Table 4: Conceptual Design of Donor-Acceptor Molecules for Optoelectronics.
ComponentExample MoietyElectronic RoleEffect on Molecular Orbitals
Acceptor (A)4(1H)-Pyridinone,1,3-dichloro-Electron-withdrawingLowers HOMO and LUMO levels
Donor (D)Triphenylamine, CarbazoleElectron-donatingRaises HOMO level
D-A MoleculeLinked Donor and AcceptorIntramolecular Charge TransferReduces HOMO-LUMO gap, red-shifts absorption

Future Directions and Research Gaps in 4 1h Pyridinone,1,3 Dichloro Chemistry

Unexplored Synthetic Pathways

Current synthetic strategies for polysubstituted pyridinones often involve multi-component reactions or the functionalization of a pre-formed pyridone core. However, the synthesis of 4(1H)-pyridinone, 1,3-dichloro- itself and its subsequent use in constructing more complex molecules opens up several unexplored pathways.

One promising area of investigation is the use of late-stage C-H functionalization techniques. rsc.org While these methods have been applied to other pyridone systems, their application to a substrate already bearing a reactive N-Cl bond would be a novel approach. rsc.org The directing-group-free C-H activation at positions 2, 5, or 6 could lead to a new family of derivatives that are not easily accessible through traditional methods.

Furthermore, the development of novel cycloaddition reactions involving the 1,3-dichloro-4(1H)-pyridinone core as a dienophile or diene could be a fruitful area of research. uncw.eduresearchgate.net The electron-withdrawing nature of the chlorine atoms and the carbonyl group could influence the regioselectivity and stereoselectivity of such reactions, potentially leading to the synthesis of novel polycyclic and bridged heterocyclic systems. uncw.edu

Potential Unexplored Synthetic PathwayDescriptionPossible Advantages
Late-Stage C-H FunctionalizationDirect introduction of functional groups at the C-2, C-5, or C-6 positions of the pre-formed 1,3-dichloro-4(1H)-pyridinone ring.Atom economy, access to novel substitution patterns, and avoidance of complex multi-step syntheses.
Novel Cycloaddition ReactionsUtilization of the pyridinone core as a building block in [4+2] or other cycloaddition reactions to construct complex polycyclic systems.Rapid increase in molecular complexity, potential for high stereocontrol, and synthesis of unique scaffolds.
Flow Chemistry SynthesisDevelopment of continuous flow processes for the synthesis and subsequent derivatization of the title compound.Improved safety for handling potentially reactive intermediates, enhanced reaction control, and scalability.

Advanced Mechanistic Questions

The presence of two chlorine atoms at distinct positions in 4(1H)-pyridinone, 1,3-dichloro- raises several intriguing mechanistic questions that warrant further investigation. A primary area of interest would be a detailed computational and experimental study of the relative reactivity of the N-Cl and C-Cl bonds. The N-Cl bond in N-chloro lactams is known to be a source of electrophilic chlorine, suggesting it could participate in a variety of unique transformations not typical for aryl chlorides.

A deeper understanding of the mechanism of nucleophilic aromatic substitution (SNAr) at the C-3 position is also needed. nih.govpressbooks.pub While SNAr reactions on electron-deficient rings are well-known, the influence of the N-chloro substituent on the reaction rate and regioselectivity is not understood. nih.gov Mechanistic studies could elucidate the role of the N-Cl group in stabilizing the Meisenheimer complex intermediate. pressbooks.pub

Furthermore, the potential for the N-Cl bond to participate in radical reactions is an unexplored area. Photochemical or radical-initiated reactions could lead to novel C-C or C-heteroatom bond formations, proceeding through mechanisms distinct from the more common ionic pathways.

Advanced Mechanistic QuestionArea of InvestigationPotential Insights
Relative Reactivity of N-Cl vs. C-ClComparative studies of reaction rates and pathways for nucleophilic attack, radical reactions, and metal-catalyzed couplings at each chlorine center.A predictive model for the selective functionalization of the molecule, enabling more controlled and efficient synthetic strategies.
SNAr Mechanism at C-3Kinetic studies and computational modeling of the nucleophilic aromatic substitution to understand the electronic and steric effects of the N-Cl group.A deeper understanding of the factors governing reactivity in polysubstituted pyridinones, aiding in the design of more efficient reactions.
Potential for Radical ReactionsInvestigation of the homolytic cleavage of the N-Cl bond under photochemical or thermal conditions and subsequent reactions of the resulting radicals.The development of entirely new synthetic methodologies for the derivatization of the pyridinone core.

Novel Derivatization Strategies

The dual reactivity of the chlorine atoms in 4(1H)-pyridinone, 1,3-dichloro- provides a platform for the development of novel derivatization strategies. The selective functionalization of one chlorine atom while leaving the other intact would be a powerful tool for creating diverse molecular architectures.

One underexplored area is the application of modern cross-coupling reactions. researchgate.netethernet.edu.etwikipedia.org While Suzuki-Miyaura and other palladium-catalyzed couplings are staples of organic synthesis, their application to a substrate with both N-Cl and C-Cl bonds is not well-documented. researchgate.netnih.gov Research into ligand and catalyst systems that can selectively activate the C-Cl bond for cross-coupling while preserving the N-Cl bond would be highly valuable. nih.gov

Furthermore, the development of orthogonal derivatization strategies, where the N-Cl and C-Cl bonds are reacted sequentially with different reagents under distinct reaction conditions, would allow for the programmed synthesis of highly complex molecules. For example, the N-Cl bond could be utilized in an initial electrophilic chlorination or amination reaction, followed by a nucleophilic substitution or cross-coupling at the C-3 position.

Novel Derivatization StrategyDescriptionPotential Outcomes
Selective C-3 Cross-CouplingDevelopment of catalytic systems (e.g., palladium-based) that facilitate cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the C-3 position without reacting with the N-Cl bond.A versatile method for introducing a wide range of carbon and heteroatom substituents at a specific position on the pyridinone ring.
Orthogonal FunctionalizationA multi-step approach where the N-Cl and C-Cl bonds are reacted in a specific order under different reaction conditions to introduce two distinct functional groups.The ability to create highly diverse and complex molecules with precise control over the substitution pattern.
Derivatization via N-Cl ReactivityExploration of reactions that leverage the electrophilic nature of the N-Cl bond, such as reactions with nucleophiles to form N-substituted derivatives or as a chlorine source for other molecules.New methods for N-functionalization of the pyridinone core and potential applications as a specialized chlorinating agent.

Potential for Broader Academic Applications

Beyond its potential in synthetic and mechanistic chemistry, 4(1H)-pyridinone, 1,3-dichloro- could find applications in other academic disciplines. The pyridinone scaffold is a well-known privileged structure in medicinal chemistry, and the introduction of chlorine atoms can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. nih.gov

The unique electronic properties of this compound, arising from the presence of multiple electronegative atoms, could make it an interesting candidate for materials science research. For example, its incorporation into larger conjugated systems could lead to novel organic electronic materials with tailored properties.

Furthermore, the reactivity of the N-Cl bond could be harnessed in the development of new chemical probes or labeling agents for chemical biology. The ability to selectively transfer a chlorine atom or the entire pyridinone scaffold to a biological molecule of interest could enable new ways to study biological processes.

Potential Broader Academic ApplicationField of StudyPossible Research Direction
Medicinal ChemistryDrug DiscoverySynthesis and biological evaluation of a library of derivatives as potential enzyme inhibitors or receptor modulators.
Materials ScienceOrganic ElectronicsIncorporation of the dichloropyridinone core into polymers or small molecules for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Chemical BiologyProbe DevelopmentUtilization of the reactive N-Cl bond to design and synthesize novel probes for the labeling and detection of biomolecules.
CatalysisLigand DesignUse of the functionalized pyridinone core as a scaffold for the synthesis of novel ligands for transition metal catalysis.

Q & A

Basic: What are the common synthetic strategies for preparing 4(1H)-Pyridinone,1,3-dichloro- and its derivatives?

Answer:
The synthesis of 4(1H)-pyridinone derivatives typically involves cyclization reactions or halogenation of precursor pyridinones. For example:

  • Cyclization of dihydro intermediates : Evidence suggests that dihydro-pyridinones (e.g., 2,3-dihydro-4(1H)-pyridinone) can undergo chlorination using reagents like POCl₃ or SOCl₂ to introduce chloro substituents .
  • Selective halogenation : Positional selectivity for 1,3-dichloro substitution may require controlled reaction conditions (e.g., temperature, stoichiometry) to avoid over-halogenation. Multi-step protocols, including protection/deprotection of reactive sites, are often employed .
  • Cross-coupling reactions : Advanced routes may use Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl/heteroaryl groups post-chlorination .

Key Considerations : Monitor reaction progress via TLC or HPLC to prevent side products. Use anhydrous conditions for halogenation to avoid hydrolysis .

Basic: What safety protocols are critical when handling chlorinated pyridinones in laboratory settings?

Answer:
Chlorinated pyridinones require strict safety measures due to potential toxicity and reactivity:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas) .
  • Waste Disposal : Segregate halogenated waste from organic solvents. Neutralize acidic residues (e.g., from POCl₃) before disposal .
  • Emergency Procedures : In case of skin contact, rinse immediately with water for 15 minutes. For inhalation exposure, seek medical evaluation .

Advanced Note : For air-sensitive reactions (e.g., using NaH), conduct experiments in gloveboxes to minimize moisture ingress .

Advanced: How can structural ambiguities in 1,3-dichloro-pyridinones be resolved using spectroscopic and crystallographic methods?

Answer:
Conflicts in structural assignments (e.g., regiochemistry of chloro groups) require multi-technique validation:

  • NMR Analysis :
    • ¹H NMR : Compare coupling constants (e.g., J values for adjacent protons) to differentiate between 1,3- and 1,2-substitution patterns.
    • ¹³C NMR : Chlorine-induced deshielding effects (~10–15 ppm upfield shifts) help identify substitution sites .
  • X-ray Crystallography : Single-crystal diffraction provides unambiguous confirmation of regiochemistry. For example, resolved pyridinone derivatives with R-factors <0.05 using Bruker SMART/SAINT systems .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts and optimize geometries for comparison with experimental data .

Case Study : A 2022 study resolved conflicting NMR data for a 3-chloro-pyridinone derivative by cross-validating with X-ray structures .

Advanced: What methodologies assess the thermal stability and decomposition pathways of 1,3-dichloro-pyridinones?

Answer:
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard for thermal studies:

  • TGA : Quantify mass loss at elevated temperatures (e.g., 25–500°C). For 1,3-dichloro-pyridinones, decomposition typically occurs at 200–300°C, releasing HCl gas .
  • DSC : Identify phase transitions (e.g., melting points) and exothermic/endothermic events. reports melting points for pyridinone derivatives in the range of 150–250°C .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile decomposition products to infer degradation mechanisms (e.g., dechlorination or ring-opening) .

Application : Thermal data inform storage conditions (e.g., refrigeration for thermally labile compounds) and reaction design (e.g., avoiding high-temperature steps) .

Advanced: How can researchers optimize reaction conditions for cross-coupling reactions involving 1,3-dichloro-pyridinones?

Answer:
Cross-coupling (e.g., Buchwald-Hartwig amination) requires tailored conditions:

  • Catalyst Selection : Pd(OAc)₂/XPhos systems are effective for arylations. For sterically hindered substrates, use BrettPhos or RuPhos ligands .
  • Solvent and Base : Employ toluene or dioxane with Cs₂CO₃ or K₃PO₄ to enhance nucleophilicity. Avoid polar aprotic solvents (e.g., DMF) that may deactivate catalysts .
  • Temperature Control : Reactions often proceed at 80–110°C. Microwave-assisted synthesis can reduce time from hours to minutes .

Case Study : A 2024 study achieved 85% yield in a Suzuki coupling using 1,3-dichloro-pyridinone by optimizing ligand-to-palladium ratios (2:1) and degassing solvents .

Advanced: How to address contradictions in reactivity data between computational predictions and experimental results for chloro-pyridinones?

Answer:
Discrepancies often arise from solvent effects or transition-state inaccuracies:

  • Solvent Correction : Use COSMO-RS or SMD models in DFT calculations to account for solvation .
  • Kinetic vs. Thermodynamic Control : Experimental conditions (e.g., reaction time, temperature) may favor unintended pathways. Conduct time-resolved NMR or quenching studies to identify intermediates .
  • Validation : Compare computed activation energies (ΔG‡) with experimental Arrhenius plots. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) for better accuracy .

Example : A 2023 study reconciled conflicting nucleophilic substitution rates by incorporating explicit solvent molecules in simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.